Dimethyl adipate
Overview
Description
Dimethyl adipate is an organic compound with the formula (CH2 CH2 CO2 CH3)2 . It is a colorless oily liquid . This diester is used as a plasticizer, a solvent for paint stripping and resins, and a pigment dispersant . It is also used in cosmetics, agrochemicals, and as a precursor for the preparation of active pharmaceutical ingredients .
Synthesis Analysis
Dimethyl adipate is prepared by esterification of adipic acid with methanol . Less conventional routes include the hydroesterification of butadiene and the carbonylation of 1,4-dimethoxy-2-butene . It reacts with concentrated ammonia to give the diamide (CH2 CH2 C(O)NH2)2 .Molecular Structure Analysis
The molecular formula of Dimethyl adipate is C8H14O4 . Its average mass is 174.194 Da and its monoisotopic mass is 174.089203 Da .Chemical Reactions Analysis
Dimethyl adipate, being an ester, reacts with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . It also reacts with concentrated ammonia to give the diamide (CH2 CH2 C(O)NH2)2 .Physical And Chemical Properties Analysis
Dimethyl adipate is a colorless liquid with a density of 1.06 g/cm3 at 20 °C . It has a melting point of 10.3 °C and a boiling point of 227 °C . It is soluble in water at less than 1 g/L . Its flash point is 107 °C .Scientific Research Applications
Synthesis of Polymeric Materials
Dimethyl adipate is widely used as a monomer in the synthesis of polyesters and polyamides, which are key components in the production of plastics and fibers . Its reactivity with various alcohols and amines allows for the creation of polymers with specific properties tailored for different applications, such as enhanced flexibility or increased thermal stability.
Pharmaceutical Industry Precursor
In pharmaceutical research, DMA serves as a precursor for the synthesis of active pharmaceutical ingredients (APIs). Its chemical structure is manipulated to produce compounds that are integral to the development of new medications . This application is crucial in the design of drugs with improved efficacy and reduced side effects.
Agrochemical Manufacturing
DMA is utilized in the production of agrochemicals as a raw material for the synthesis of herbicides and fungicides . It contributes to the creation of compounds that help protect crops from pests and diseases, thereby supporting agricultural productivity and food security.
Cosmetic Industry Applications
The cosmetic industry employs DMA as an emollient and skin-conditioning agent due to its moisturizing properties . It is also used as a plasticizer in cosmetic formulations, enhancing the texture and application of products such as lotions and creams.
Solvent for Paint Stripping
DMA is an effective solvent for paint stripping applications. It is capable of dissolving a wide range of paint types, making it valuable for both industrial and consumer use in the removal of unwanted coatings .
Dye Industry
In the dye industry, DMA acts as a pigment dispersant, facilitating the even distribution of colorants in various substrates . This application is essential for achieving consistent coloring in textiles, plastics, and other materials.
Resin Solvent
As a solvent for resins, DMA is used to dissolve and manipulate resinous materials in the production of adhesives, coatings, and molding compounds . Its ability to interact with different resin types makes it a versatile tool in materials science research.
Environmental Safety and Biodegradability
Research into the environmental impact of chemicals has highlighted DMA’s low toxicity and biodegradability . This makes it an attractive alternative to more hazardous solvents in various industrial processes, aligning with the growing emphasis on sustainable and eco-friendly practices.
Safety and Hazards
Future Directions
There is interest in finding greener routes from sustainable feedstocks towards important intermediates like Dimethyl adipate . For example, the synthesis of Dimethyl adipate from biomass-derived cyclopentanone and dimethyl carbonate constitutes an attractive greener route than petroleum-based industrial processes .
Mechanism of Action
Target of Action
Dimethyl adipate (DMA) is an ester of adipic acid . It is primarily used as a plasticizer, a solvent for paint stripping and resins, and a pigment dispersant . The primary targets of DMA are therefore the materials it is applied to, such as plastics, paints, and pigments .
Mode of Action
As an ester, DMA reacts with acids to liberate heat along with alcohols and acids . This reaction can be vigorous with strong oxidizing acids, potentially igniting the reaction products . In the context of its use as a plasticizer and solvent, DMA likely interacts with its targets by modifying their physical properties, such as flexibility or solubility.
Biochemical Pathways
The synthesis of DMA can be achieved through the esterification of adipic acid with methanol . Less conventional routes include the hydroesterification of butadiene and the carbonylation of 1,4-dimethoxy-2-butene . It can also be synthesized from biomass-derived cyclopentanone (CPO) and dimethyl carbonate (DMC), which is considered a greener route than petroleum-based processes .
Result of Action
The primary result of DMA’s action in its typical uses is the modification of the physical properties of the target material. For example, as a plasticizer, DMA can increase the flexibility of plastics . As a solvent, it can dissolve paints and resins, aiding in their removal .
Action Environment
Environmental factors can influence the action, efficacy, and stability of DMA. For instance, its reactivity with acids suggests that pH levels could impact its behavior . Additionally, its low water solubility suggests that it may be less effective in aqueous environments. Its volatility might also make it more mobile in the environment .
properties
IUPAC Name |
dimethyl hexanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-11-7(9)5-3-4-6-8(10)12-2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSFAEKRVUSQDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
Record name | DIMETHYL ADIPATE | |
Source | CAMEO Chemicals | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID8025096 | |
Record name | Dimethyl adipate | |
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Molecular Weight |
174.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dimethyl adipate is a colorless liquid. (USCG, 1999), Dry Powder; Liquid, Colorless liquid; [CAMEO] Colorless liquid; mp = 7-9 deg C; [MSDSonline], Liquid, Clear colourless liquid; Faint alcoholic aroma, Colorless liquid. | |
Record name | DIMETHYL ADIPATE | |
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Record name | Dimethyl adipate | |
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Record name | Dimethyl adipate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1942/ | |
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Boiling Point |
228.2 to 230 °F at 14 mmHg (USCG, 1999), 115 °C @ 13 mm Hg, 109.00 to 110.00 °C. @ 14.00 mm Hg, 228.2-230 °F at 14 mmHg | |
Record name | DIMETHYL ADIPATE | |
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Flash Point |
225 °F (USCG, 1999), 107 °C, 225 °F | |
Record name | DIMETHYL ADIPATE | |
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Solubility |
Sol in alc, ether, acetic acid, In water, 600 mg/l, temp not specified., Insoluble, Very slightly soluble in water, Soluble (in ethanol) | |
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Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Density |
1.063 (USCG, 1999) - Denser than water; will sink, 1.0600 @ 20 °C/4 °C, 1.062-1.066 (20°), 1.063 | |
Record name | DIMETHYL ADIPATE | |
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Record name | DIMETHYL ADIPATE | |
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Record name | Dimethyl adipate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1942/ | |
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Product Name |
Dimethyl adipate | |
Color/Form |
Liquid | |
CAS RN |
627-93-0 | |
Record name | DIMETHYL ADIPATE | |
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Record name | Hexanedioic acid, dimethyl ester | |
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Record name | DIMETHYL ADIPATE | |
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Melting Point |
46.4 °F (USCG, 1999), 10.3 °C, 8 °C, 46.4 °F | |
Record name | DIMETHYL ADIPATE | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q & A
Q1: What is dimethyl adipate and what is its molecular formula?
A1: Dimethyl adipate is a diester formed from adipic acid and methanol. Its molecular formula is C8H14O4.
Q2: What are the main methods for synthesizing dimethyl adipate?
A2: Dimethyl adipate is primarily synthesized through the esterification of adipic acid with methanol. Various catalysts have been explored for this reaction, including strong acid cation exchange resins [, , , , ], sodium bisulfate [, , ], tungstophosphoric acid [], and aluminum chloride hexahydrate [].
Q3: Are there alternative, more sustainable routes to producing dimethyl adipate?
A3: Yes, research has explored the use of fly ash as a heterogeneous catalyst in the esterification of adipic acid with methanol to produce dimethyl adipate. This method offers a more environmentally friendly alternative to conventional catalysts []. Additionally, a novel approach involves the catalytic oxidative cleavage of catechol to muconic acids, followed by hydrogenation and transesterification to yield dimethyl adipate. This method utilizes a sustainable feedstock and a non-heme iron(III) catalyst [].
Q4: Can dimethyl adipate be synthesized using continuous processes?
A4: Yes, researchers have developed continuous processes for dimethyl adipate synthesis. One method involves a reaction distillation coupled process, using a strong acid cation exchange resin as a catalyst, which allows for continuous removal of water byproduct and achieves high conversion rates []. Membrane reaction processes have also been explored, offering advantages like continuous operation and high conversion rates []. Furthermore, continuous esterification processes utilizing tubular reactors and catalytic rectifying towers have been developed, eliminating the need for corrosive catalysts like sulfuric acid [, ].
Q5: What is the significance of studying the solubility of dimethyl adipate?
A5: Understanding the solubility of dimethyl adipate in various solvents is crucial for designing separation processes and optimizing reaction conditions. For instance, its solubility in binary mixtures with alkanes and other esters has been investigated to model its behavior and develop predictive models [, , ].
Q6: How do the physicochemical properties of dimethyl adipate relate to its applications?
A6: The physicochemical properties of dimethyl adipate contribute to its various applications. For example:* Solvent: Dimethyl adipate's low toxicity and favorable solubility characteristics make it suitable as a solvent in various chemical processes [].* Chemical Intermediate: It serves as a key intermediate in the production of adiponitrile, a precursor to nylon-6,6 [, ].* Phase Change Material: Dimethyl adipate's suitable melting temperature and enthalpy make it a potential phase change material (PCM) for thermal energy storage applications [].
Q7: How does the structure of dimethyl adipate influence its reactivity?
A7: The presence of two ester groups in dimethyl adipate makes it susceptible to hydrolysis, transesterification, and hydrogenolysis reactions. For example, it can be hydrogenated to 1,6-hexanediol, a valuable chemical intermediate, using copper-based catalysts [, ].
Q8: How is the environmental fate of dimethyl adipate studied?
A8: Researchers investigate the gas-phase reactions of dimethyl adipate with hydroxyl radicals (OH) and chlorine atoms (Cl) to understand its degradation in the atmosphere and its potential role in air pollution [, ].
Q9: What analytical techniques are used to characterize and quantify dimethyl adipate?
A9: Common analytical techniques for characterizing dimethyl adipate include:* Gas Chromatography-Mass Spectrometry (GC-MS): This technique allows for the separation and identification of dimethyl adipate in complex mixtures, even in the presence of other dimethylester nylon acids [, ].* Fourier Transform Infrared Spectroscopy (FT-IR): This method helps identify functional groups and study intermolecular interactions [, ].* Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provides detailed structural information about dimethyl adipate [, , ].
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